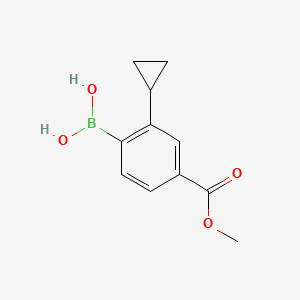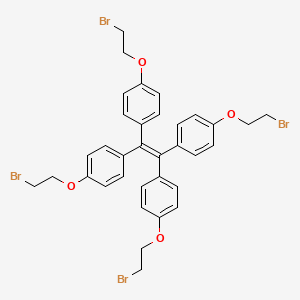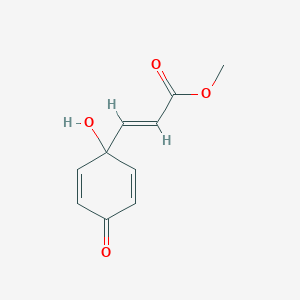
Graviquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a quinone derivative that has shown significant biological activities, particularly in the field of cancer research. Graviquinone has been identified as a promising antitumor metabolite, exhibiting cytotoxic effects against various cancer cell lines .
準備方法
Graviquinone can be synthesized through the oxidation of methyl caffeate, an antioxidant that scavenges free radicals . The synthetic route involves the use of specific reagents and conditions to facilitate the oxidation process. Additionally, this compound can be isolated from the methanol extract of Grevillea robusta leaves through fractionation and purification techniques
化学反応の分析
Graviquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different quinone derivatives with varying biological activities .
科学的研究の応用
In chemistry, it serves as a model compound for studying quinone reactivity and redox properties . In biology and medicine, graviquinone has shown promising antitumor effects by inducing DNA damage in cancer cells while protecting normal cells . It has also been investigated for its antioxidant properties and potential use in treating oxidative stress-related diseases . In the industry, this compound’s cytotoxicity against cancer cell lines makes it a potential candidate for developing new anticancer drugs .
作用機序
The mechanism of action of graviquinone involves the modulation of DNA damage response pathways. It inhibits the ATR-dependent phosphorylation of Chk1-S345, a key protein involved in the DNA damage response . This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This compound’s unique ability to protect normal cells while targeting cancer cells makes it a valuable compound for cancer therapy .
類似化合物との比較
Graviquinone shares structural similarities with other quinone derivatives, such as protoapigenone and methyl 2,5-dihydroxycinnamate . its unique pharmacophore, the p-quinol B-ring moiety, distinguishes it from other compounds . This structural feature contributes to its distinct biological activities, including its dual role in inducing DNA damage in cancer cells and protecting normal cells . Other similar compounds include cis-3-hydroxy-5-pentadecylcyclohexanone and methyl 5-ethoxy-2-hydroxycinnamate, which have also been isolated from Grevillea robusta .
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-14-9(12)4-7-10(13)5-2-8(11)3-6-10/h2-7,13H,1H3/b7-4+ |
InChIキー |
HVMSPHGUKBLNCL-QPJJXVBHSA-N |
異性体SMILES |
COC(=O)/C=C/C1(C=CC(=O)C=C1)O |
正規SMILES |
COC(=O)C=CC1(C=CC(=O)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



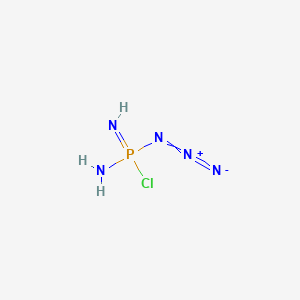
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)

![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
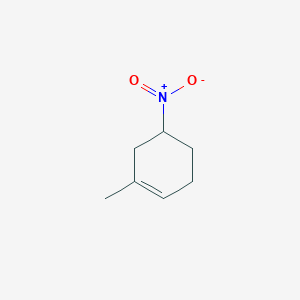
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
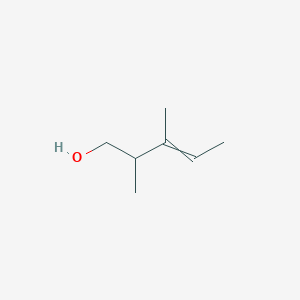

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
